N-(3-benzoylphenyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Benzoylphenyl)thiophene-2-carboxamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiophene ring, a benzoylphenyl group, and a carboxamide group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Benzoylphenyl)thiophene-2-carboxamide typically involves the following steps:
Benzoylation: The starting material, 3-aminophenol, is benzoylated using benzoyl chloride in the presence of a base such as triethylamine.
Thiophene Formation: The benzoylated product is then reacted with thiophene-2-carboxylic acid chloride to form the final compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: N-(3-Benzoylphenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can introduce different substituents on the thiophene ring or the benzoylphenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential in biological studies, particularly in the modulation of gene expression and cellular processes.
Medicine: Research has indicated its potential use in the development of therapeutic agents, particularly in the treatment of metabolic disorders and inflammation.
Industry: The compound's unique properties make it suitable for use in the development of new materials and chemical processes.
Wirkmechanismus
N-(3-Benzoylphenyl)thiophene-2-carboxamide can be compared with other similar compounds, such as N-(2-Benzoylphenyl)thiophene-2-carboxamide and N-(4-Benzoylphenyl)thiophene-2-carboxamide. These compounds share similar structural features but differ in the position of the benzoyl group on the phenyl ring. The differences in structure can lead to variations in their chemical properties and biological activities.
Vergleich Mit ähnlichen Verbindungen
N-(2-Benzoylphenyl)thiophene-2-carboxamide
N-(4-Benzoylphenyl)thiophene-2-carboxamide
N-(3-Benzoylphenyl)pyridine-3-carboxamide
N-(3-Benzoylphenyl)indole-2-carboxamide
Eigenschaften
Molekularformel |
C18H13NO2S |
---|---|
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
N-(3-benzoylphenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C18H13NO2S/c20-17(13-6-2-1-3-7-13)14-8-4-9-15(12-14)19-18(21)16-10-5-11-22-16/h1-12H,(H,19,21) |
InChI-Schlüssel |
BYGCABNNZBAJSU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.